molecular formula C11H17N3 B062419 2-(4-Methyl-1-piperazinyl)aniline CAS No. 180605-36-1

2-(4-Methyl-1-piperazinyl)aniline

Cat. No. B062419
M. Wt: 191.27 g/mol
InChI Key: INWHDRNGZMHXEZ-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1-piperazinyl)aniline” is a chemical compound with the CAS Number: 180605-36-1 . It has a molecular weight of 191.28 .


Physical And Chemical Properties Analysis

“2-(4-Methyl-1-piperazinyl)aniline” is a white crystal or crystalline powder . It is soluble in ethanol, chloroform, and ether, and slightly soluble in water . It has a melting point of about 134-135 °C and a density of about 1.08g/cm³ .

Scientific Research Applications

Use in the Synthesis of Anticancer Agents

Scientific Field

Medicinal Chemistry

Summary of Application

The compound “2-(4-methylpiperazin-1-ylmethyl)phenylamine” is used as an intermediate in the preparation of aminopyridopyrimidinones, which are tyrosine kinase inhibitors and anticancer agents . It is also used in the synthesis of piperazinyltrifluoromethylphenylquinolinylbenzonaphthyridinone derivatives with anticancer activities .

Methods of Application

While the exact methods of application or experimental procedures are not specified in the source, the synthesis of such compounds typically involves various organic chemistry techniques, including condensation reactions, substitution reactions, and purification methods like column chromatography.

Results or Outcomes

The results of these syntheses are new compounds with potential anticancer activities. However, the source does not provide specific quantitative data or statistical analyses .

Use in Non-Linear Optical (NLO) Materials

Scientific Field

Material Science

Summary of Application

Compounds containing the “2-(4-methylpiperazin-1-yl)aniline” structure have been studied for their non-linear optical (NLO) properties . NLO materials are important in the design and development of efficient optical devices due to their applications in photonics, electro-optic modulation, frequency mixing, optical switching, optical data storage, energy storage devices, etc .

Methods of Application

The study of NLO properties typically involves the synthesis of the compound, followed by various spectroscopic and computational methods to analyze its optical properties.

Results or Outcomes

The source does not provide specific results or outcomes obtained from the study of these NLO properties .

Use in the Synthesis of Pyrrolopyrimidine Kinase Inhibitors

Summary of Application

The compound “2-(4-methylpiperazin-1-yl)aniline” can be used in the synthesis of pyrrolopyrimidine kinase inhibitors . These inhibitors are important in the field of medicinal chemistry as they can regulate the activity of kinases, which are enzymes that play a key role in the regulation of cellular processes.

Methods of Application

The exact methods of application or experimental procedures are not specified in the source. However, the synthesis of such compounds typically involves various organic chemistry techniques, including condensation reactions, substitution reactions, and purification methods like column chromatography .

Results or Outcomes

The results of these syntheses are new compounds with potential kinase inhibitory activities. However, the source does not provide specific quantitative data or statistical analyses .

Use in the Synthesis of Isopropoxy Derivatives

Scientific Field

Organic Chemistry

Summary of Application

The compound “2-(4-methylpiperazin-1-yl)aniline” can be used in the synthesis of isopropoxy derivatives . These derivatives can have various applications in different fields of chemistry.

Results or Outcomes

The results of these syntheses are new isopropoxy derivatives. However, the source does not provide specific quantitative data or statistical analyses .

Use in Research and Development

Scientific Field

Research and Development

Summary of Application

The compound “2-(4-methylpiperazin-1-yl)aniline” is used for research and development purposes . It is not intended for medicinal, household, or other uses .

Methods of Application

The methods of application for this use are not specified in the source. However, it is typically used in various experimental procedures in the field of research and development .

Results or Outcomes

The outcomes of this use are not specified in the source. However, it is typically used to explore new applications and understand the properties of the compound .

Safety And Hazards

“2-(4-Methyl-1-piperazinyl)aniline” is associated with some safety hazards. It has a GHS07 pictogram and a signal word of "Warning" . The hazard statements include H319 , which indicates that it causes serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-(4-methylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-13-6-8-14(9-7-13)11-5-3-2-4-10(11)12/h2-5H,6-9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWHDRNGZMHXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301626
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-1-piperazinyl)aniline

CAS RN

180605-36-1
Record name 2-(4-methylpiperazin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methylpiperazin-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Pérez-Soto, P Peñalver, STG Street… - Bioorganic & medicinal …, 2022 - Elsevier
Naphthalene diimide (NDI) is a central scaffold that has been commonly used in the design of G-quadruplex (G4) ligands. Previous work revealed notable anticancer activity of a …
Number of citations: 2 www.sciencedirect.com

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